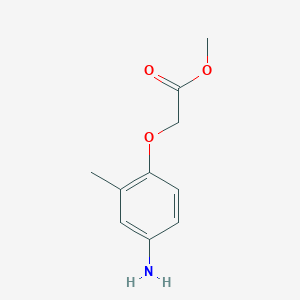

Methyl 2-(4-amino-2-methylphenoxy)acetate

Description

Methyl 2-(4-amino-2-methylphenoxy)acetate (CAS: 93824-82-9) is a phenoxy acetic acid derivative with the molecular formula C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol . It is synthesized via the alkylation of 4-amino-2-methylphenol with methyl 2-chloroacetate in the presence of potassium carbonate (K₂CO₃) at 60°C for 12 hours .

Properties

IUPAC Name |

methyl 2-(4-amino-2-methylphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7-5-8(11)3-4-9(7)14-6-10(12)13-2/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCKTUMUUUKYTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-2-methylphenoxy)acetate typically involves the reaction of 4-amino-2-methylphenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2-methylphenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 2-(4-amino-2-methylphenoxy)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-2-methylphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The 2-methyl group in the target compound enhances steric hindrance compared to unsubstituted analogs (e.g., Methyl 2-(4-aminophenoxy)acetate), which may affect binding affinity in biological systems.

- Electron-Withdrawing Groups: Fluorine substitution (e.g., Ethyl 2-(4-fluoro-2-methylphenoxy)acetate) increases electron density and metabolic resistance compared to amino groups .

Biological Activity

Methyl 2-(4-amino-2-methylphenoxy)acetate is an organic compound with a molecular formula of C10H13NO3 and a molecular weight of 195.22 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H13NO3

- Molecular Weight : 195.22 g/mol

- Chemical Structure : The compound features an amino group attached to a phenoxyacetate moiety, which is essential for its biological activity.

Biological Activity Overview

This compound has been investigated for several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of enzyme activity essential for bacterial survival.

- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell growth and survival.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to altered cellular processes such as apoptosis and differentiation.

- Signaling Pathways : It is believed to modulate key signaling pathways associated with cell proliferation and apoptosis, which are critical in cancer development and progression.

Antimicrobial Studies

A study conducted on various bacterial strains revealed that this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Anticancer Studies

In vitro studies on cancer cell lines (e.g., HeLa, MCF-7) have shown that treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A research project focused on the use of this compound as a potential treatment for infections caused by antibiotic-resistant bacteria. The results indicated that the compound effectively reduced bacterial load in infected models, showcasing its potential as an alternative therapeutic agent.

- Case Study on Cancer Treatment : In a preclinical study involving tumor-bearing mice, administration of this compound led to significant tumor regression compared to control groups. This study highlighted the compound's potential as an adjunct therapy in cancer treatment protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.